7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid

Vue d'ensemble

Description

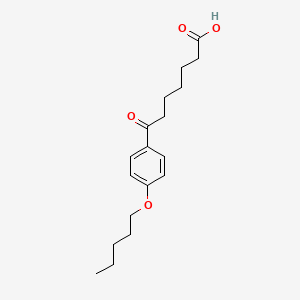

7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid is an organic compound with the molecular formula C18H26O4 It is characterized by the presence of a heptanoic acid chain substituted with a 4-pentyloxyphenyl group and an oxo group at the seventh carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-pentyloxybenzene and heptanoic acid derivatives.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-pentyloxybenzene with a suitable acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride.

Oxidation: The intermediate compound is then subjected to oxidation to introduce the oxo group at the seventh carbon. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.

Final Product: The final step involves the hydrolysis of the intermediate compound to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : This compound has been investigated for its role as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is involved in immune response regulation. Its inhibition of RORγt has implications for treating autoimmune diseases such as psoriasis and rheumatoid arthritis.

2. Anti-inflammatory Effects

- Biological Activity : In vitro studies have demonstrated that 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid can reduce the expression of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Case Study 1: Psoriasis Treatment

A clinical investigation highlighted the efficacy of RORγt inhibitors similar to this compound in reducing psoriasis severity. Patients treated with these inhibitors exhibited significant improvements in skin lesions alongside decreased inflammatory cytokine levels.

Case Study 2: Rheumatoid Arthritis

In preclinical models for rheumatoid arthritis, the administration of RORγt antagonists led to reduced joint inflammation and damage. These findings suggest that targeting RORγt with compounds like this compound could provide a novel therapeutic strategy for managing rheumatoid arthritis.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ketone group, pentyloxy substitution | RORγt inverse agonist |

| 6-Oxo-4-phenylhexanoic acid | Lacks pentyloxy group | Moderate RORγt inhibition |

| 2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acid | Different alkyl substitutions | Potential anti-inflammatory properties |

This comparative analysis illustrates how structural variations influence biological activities across related compounds.

Mécanisme D'action

The mechanism of action of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The oxo group and the phenyl ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 7-Oxo-7-(4-methoxyphenyl)heptanoic acid

- 7-Oxo-7-(4-ethoxyphenyl)heptanoic acid

- 7-Oxo-7-(4-butoxyphenyl)heptanoic acid

Uniqueness

7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties and reactivity compared to its analogs. The length of the alkoxy chain can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for various applications.

Activité Biologique

7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid (CAS No. 898792-03-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The chemical structure of this compound features a heptanoic acid backbone with an oxo group at the 7-position and a pentyloxy-substituted phenyl group at the 4-position. This unique structure contributes to its reactivity and biological activity.

1. Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

2. Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness was evaluated using standard assays, demonstrating inhibition of bacterial growth, which could be beneficial in developing new antibiotics.

3. Quorum Sensing Inhibition

Quorum sensing is a mechanism used by bacteria to communicate and coordinate behavior. Compounds similar to this compound have been investigated for their ability to disrupt this process, potentially leading to novel strategies for combating biofilm formation and virulence in pathogenic bacteria .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate immune responses.

- Gene Expression : The compound could affect the expression of genes associated with inflammation and microbial resistance.

Case Studies

- In Vitro Studies : A study conducted on RAW 264.7 macrophages showed that treatment with this compound resulted in significant reductions in nitric oxide production, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Testing : In another study, the compound was tested against Gram-positive and Gram-negative bacteria, revealing a notable zone of inhibition, particularly against Staphylococcus aureus and Escherichia coli.

Data Summary

| Property | Finding |

|---|---|

| Anti-inflammatory Activity | Reduced cytokine levels in vitro |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Quorum Sensing Disruption | Potential inhibitor of bacterial communication |

Propriétés

IUPAC Name |

7-oxo-7-(4-pentoxyphenyl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-2-3-7-14-22-16-12-10-15(11-13-16)17(19)8-5-4-6-9-18(20)21/h10-13H,2-9,14H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZPCXPDYOCOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645451 | |

| Record name | 7-Oxo-7-[4-(pentyloxy)phenyl]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-03-5 | |

| Record name | ζ-Oxo-4-(pentyloxy)benzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxo-7-[4-(pentyloxy)phenyl]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.